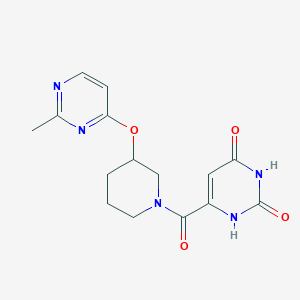

![molecular formula C22H15Cl2NO2 B2989305 (Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile CAS No. 866019-85-4](/img/structure/B2989305.png)

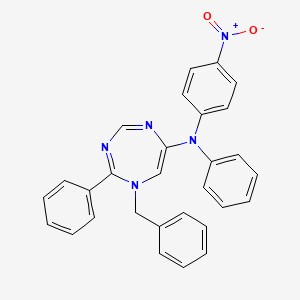

(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile, commonly referred to as 2,4-DCPP, is an organic compound that is used in various scientific research applications. It is a synthetic compound that is composed of two phenyl rings connected by a prop-2-enenitrile group, and contains two chlorine atoms on the phenyl rings. In the laboratory, 2,4-DCPP is used as an intermediate in the synthesis of various compounds, and as a reagent for various biochemical and physiological studies. In

Aplicaciones Científicas De Investigación

Iron/Zinc-Co-catalyzed Directed Arylation and Alkenylation

Research by Ilies et al. (2017) in "ACS Catalysis" explores the catalytic abilities of iron(III) and zinc(II) salts in the arylation and alkenylation of propionamides. This study demonstrates the involvement of an organoiron(III) species in C–H activation and C–C bond formation, which could be relevant to the catalytic applications of similar compounds (Ilies et al., 2017).

Antiviral Activity of Substituted Chalcones

Mallikarjun's study in "E-journal of Chemistry" (2005) investigates the antiviral activity of various substituted chalcones and their metal complexes. This research suggests potential antiviral applications for compounds with similar structures (Mallikarjun, 2005).

Crystal Structures and Emission Properties

Galer et al. (2014) in "Journal of the American Chemical Society" delve into the crystal structures and emission properties of BF₂ complexes with methoxy groups in the phenyl rings. This research is significant for understanding the photophysical behavior of similar organic compounds (Galer et al., 2014).

Synthesis and Chiral Separation of Antitumor Agents

Singh et al. (1996), in "Bioorganic Chemistry," discuss the synthesis and chiral separation of Z-isomers as potential antitumor agents. This study offers insights into the therapeutic potential of structurally related compounds (Singh et al., 1996).

Oxidative Addition to a Ruthenium Complex

Research by Ueno et al. (2006) in "Journal of the American Chemical Society" examines the oxidative addition of the aryl carbon-oxygen bond to a ruthenium complex. This study contributes to the understanding of the reactivity of similar organic structures in metal complexation (Ueno et al., 2006).

Dioxin and Dioxin-like PCB Impurities in Agrochemicals

Masunaga et al. (2001) in "Chemosphere" investigate the impurities in agrochemicals, including compounds with dichlorophenyl groups. This study is relevant for environmental and safety assessments of related chemicals (Masunaga et al., 2001).

Propiedades

IUPAC Name |

(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2NO2/c1-26-19-7-4-6-15(12-19)17(14-25)11-16-5-2-3-8-21(16)27-22-10-9-18(23)13-20(22)24/h2-13H,1H3/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQFFXGQJQEQDI-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C(=C/C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2989222.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2989223.png)

![1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989226.png)

![4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2989228.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2989230.png)

![2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2989231.png)

![5-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2989245.png)